molecular formula C4H5N3O3 B13647674 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione

6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B13647674
M. Wt: 143.10 g/mol
InChI Key: IBAKVXSSQLGTST-UHFFFAOYSA-N
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Description

6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, vitamins, and coenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with hydroxylamine under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and sodium hydroxide as a catalyst. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring

Scientific Research Applications

6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyamino and pyrimidine functionalities. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a therapeutic agent and its applications in materials science further highlight its significance.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

(6E)-6-hydroxyimino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9)

InChI Key

IBAKVXSSQLGTST-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\O)/NC(=O)NC1=O

Canonical SMILES

C1C(=NO)NC(=O)NC1=O

Origin of Product

United States

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